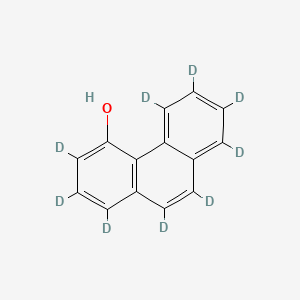

4-Phenanthrol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H10O |

|---|---|

Poids moléculaire |

203.28 g/mol |

Nom IUPAC |

1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |

InChI |

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

Clé InChI |

SIMYIUXARJLHEA-LOIXRAQWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |

Origine du produit |

United States |

Foundational & Exploratory

What is 4-Phenanthrol-d9 and its primary use in research?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenanthrol-d9 is the deuterated form of 4-hydroxyphenanthrene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. As a stable isotope-labeled internal standard, this compound is a critical tool in analytical chemistry, particularly for the precise quantification of phenanthrene metabolites in various biological and environmental matrices. Its use in isotope dilution mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the correction of analyte loss during sample preparation and analysis, thereby ensuring high accuracy and reproducibility. This guide provides a comprehensive overview of this compound, its primary applications in research, detailed experimental protocols, and relevant technical data.

Core Technical Data

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol |

| Synonyms | 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 |

| CAS Number | 922510-21-2[1] |

| Molecular Formula | C₁₄HD₉O[1] |

| Molecular Weight | 203.28 g/mol [1] |

| Appearance | Off-White to Pale Yellow Solid |

| Storage | 2-8°C, Refrigerator |

Primary Use in Research: An Internal Standard for PAH Metabolite Quantification

The principal application of this compound in research is its use as an internal standard for the quantitative analysis of phenanthrols and other PAH metabolites.[1] Phenanthrene is a ubiquitous environmental pollutant, and monitoring its metabolites in biological fluids like urine is a key method for assessing human exposure to PAHs.[2] Phenanthrols are considered detoxification products of phenanthrene.

Due to its structural similarity to the target analytes (phenanthrols), this compound behaves almost identically during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the nine deuterium atoms allows it to be distinguished from the unlabeled analytes by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample handling can be accurately accounted for by measuring the ratio of the native analyte to the deuterated internal standard. This isotope dilution technique is the gold standard for accurate quantification in complex matrices.

Experimental Protocols

The following sections outline typical experimental methodologies for the quantification of phenanthrols in human urine using this compound as an internal standard with GC-MS and LC-MS.

Sample Preparation for Urine Analysis

-

Enzymatic Hydrolysis: Since PAH metabolites are often excreted in urine as glucuronide or sulfate conjugates, a deconjugation step is necessary.

-

To 2 mL of urine, add a known amount of this compound solution (e.g., in methanol).

-

Add β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) and an appropriate buffer (e.g., sodium acetate buffer, pH 5).

-

Incubate the mixture, for example, at 37°C for several hours or overnight.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The deconjugated phenanthrols can be extracted from the aqueous urine matrix using an organic solvent. A common choice is a mixture of toluene and pentane (e.g., 1:4 v/v).

-

Solid-Phase Extraction (SPE): Alternatively, an SPE cartridge (e.g., C18) can be used to clean up the sample and concentrate the analytes. The sample is loaded onto the conditioned cartridge, washed with a polar solvent to remove interferences, and then the analytes are eluted with a less polar solvent.

-

-

Derivatization (for GC-MS): Phenanthrols are polar and require derivatization to improve their volatility and chromatographic properties for GC-MS analysis.

-

The extracted and dried sample residue is reconstituted in a suitable solvent (e.g., toluene).

-

A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, and the mixture is heated (e.g., at 60-80°C) to form trimethylsilyl (TMS) ethers of the phenanthrols.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

| Parameter | Typical Conditions |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Inlet | Splitless or Pulsed Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Oven Program | Start at a lower temperature (e.g., 80°C), hold, then ramp to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min) |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000B) or High-Resolution MS |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | Specific m/z values for the TMS derivatives of 4-phenanthrol and this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is also a powerful technique for the analysis of PAH metabolites and does not typically require derivatization.

| Parameter | Typical Conditions |

| Liquid Chromatograph | Agilent 1200 series, Shimadzu, or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometer | Triple Quadrupole or High-Resolution MS |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻ |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| SRM Transitions | Specific precursor-to-product ion transitions for 4-phenanthrol and this compound |

Visualizations

Metabolic Pathway of Phenanthrene

The following diagram illustrates the metabolic pathway of phenanthrene to various hydroxylated metabolites, including 4-phenanthrol. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).

References

An In-depth Technical Guide to 4-Phenanthrol-d9: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenanthrol-d9, a deuterated analog of the phenanthrene metabolite, 4-phenanthrol. This document collates available data on its chemical structure, and properties, and outlines its primary application as an internal standard in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. Detailed experimental methodologies and a visualization of the relevant metabolic pathway are also presented to support its use in research and drug development contexts.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of 4-phenanthrol, where nine hydrogen atoms on the phenanthrene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but has a distinct mass.

Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 4-Phenanthrol |

| CAS Number | 922510-21-2[1] | 7651-86-7 |

| Molecular Formula | C₁₄HD₉O[1][2] | C₁₄H₁₀O |

| Molecular Weight | 203.28 g/mol [1][2] | 194.23 g/mol |

| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 | 4-Phenanthrenol, 4-Hydroxyphenanthrene |

| Appearance | Not explicitly stated for d9, likely a solid | Pale Brown Solid |

| Melting Point | Data not available | 113-115 °C |

| Solubility | Data not available | Soluble in DMSO |

| Storage | 2-8°C, Refrigerator | 4°C |

Synthesis of Deuterated Phenanthrols

The synthesis of deuterated aromatic compounds like this compound typically involves hydrogen-deuterium (H-D) exchange reactions. General methodologies are described below, which can be adapted for the specific synthesis of this compound.

General Experimental Protocol: Acid-Catalyzed H-D Exchange

This method utilizes a strong acid catalyst to facilitate the exchange of hydrogen for deuterium atoms on the aromatic ring using deuterium oxide (D₂O) as the deuterium source.

Materials:

-

4-Phenanthrol

-

Deuterium oxide (D₂O)

-

Sulfuric acid-d₂ (D₂SO₄) or a solid-supported acid catalyst (e.g., Amberlyst 15)

-

Anhydrous solvent (e.g., dioxane-d₈)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenanthrol in an anhydrous solvent. Add a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).

-

Deuterium Exchange: Add an excess of deuterium oxide (D₂O) to the reaction mixture.

-

Heating: Heat the mixture to reflux and stir for an extended period (24-48 hours) to allow for sufficient H-D exchange. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃ solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard for the quantitative analysis of 4-phenanthrol and other PAH metabolites in biological samples, such as urine, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

General Experimental Protocol: Quantification of Phenanthrols in Urine by GC-MS

This protocol outlines the general steps for the analysis of phenanthrols in urine using a deuterated internal standard.

Materials:

-

Urine samples

-

This compound (internal standard)

-

β-glucuronidase/arylsulfatase (e.g., from Helix pomatia)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.0)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: A known amount of this compound internal standard is added to a measured volume of urine.

-

Enzymatic Hydrolysis: The urine is buffered to pH 5.0 and treated with β-glucuronidase/arylsulfatase to deconjugate the phenanthrol metabolites (glucuronides and sulfates). The mixture is incubated, for example, at 37°C for several hours or overnight.

-

Extraction: The hydrolyzed sample is extracted with an organic solvent. The organic layer is separated, dried, and concentrated.

-

Derivatization: The extracted residue is derivatized to increase the volatility and thermal stability of the phenanthrols. This is typically done by silylating the hydroxyl group using an agent like BSTFA.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is performed on a capillary column with a temperature program that allows for the elution of the target analytes. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 4-phenanthrol and this compound.

-

Quantification: A calibration curve is generated using known concentrations of non-deuterated 4-phenanthrol standards with a fixed amount of the this compound internal standard. The concentration of 4-phenanthrol in the urine samples is then calculated from the ratio of the peak area of the analyte to the peak area of the internal standard.

Biological Context: Phenanthrene Metabolism

Phenanthrene, a common PAH, undergoes metabolic activation and detoxification in the body. The formation of phenanthrols, including 4-phenanthrol, is considered a detoxification pathway. Conversely, the metabolic activation of phenanthrene can lead to the formation of diol epoxides, which are reactive electrophiles that can bind to DNA and potentially initiate carcinogenesis. The balance between these detoxification and activation pathways is a critical factor in determining the toxicological outcome of PAH exposure.

Below is a diagram illustrating the major metabolic pathways of phenanthrene.

This guide provides a foundational understanding of this compound for its effective application in scientific research. While specific experimental parameters may require optimization, the provided methodologies and contextual information serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental health.

References

4-Phenanthrol-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenanthrol-d9, a deuterated internal standard crucial for the accurate quantification of polycyclic aromatic hydrocarbon (PAH) metabolites. This document details its physicochemical properties, its role in experimental protocols for biomonitoring, and the broader context of phenanthrene metabolism and its biological implications.

Core Compound Data

This compound is the deuterium-labeled form of 4-hydroxyphenanthrene, a metabolite of the ubiquitous polycyclic aromatic hydrocarbon, phenanthrene. Its primary application is as an internal standard in analytical chemistry, particularly in methods utilizing mass spectrometry. The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled analyte while maintaining similar chemical and chromatographic behavior.

Physicochemical Properties

The fundamental properties of this compound and its corresponding non-labeled analog, 4-Phenanthrol, are summarized below for direct comparison.

| Property | This compound | 4-Phenanthrol (4-Hydroxyphenanthrene) |

| CAS Number | 922510-21-2 | 7651-86-7 |

| Molecular Formula | C₁₄HD₉O | C₁₄H₁₀O |

| Molecular Weight | 203.28 g/mol | 194.23 g/mol |

| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 | 4-Phenanthrenol, 4-Hydroxyphenanthrene |

| Primary Application | Internal standard for mass spectrometry-based quantification of PAH metabolites[1]. | Metabolite of phenanthrene used as a biomarker for PAH exposure[2]. |

Metabolic Pathway of Phenanthrene

4-Phenanthrol is a product of the metabolic detoxification of phenanthrene. This biotransformation is a critical area of study in toxicology and pharmacology, as the metabolism of PAHs can lead to the formation of reactive intermediates implicated in carcinogenesis. The metabolic pathway is initiated by cytochrome P450 (CYP) enzymes, which introduce oxygen to form arene oxides. These intermediates can then be converted to phenols, such as 4-phenanthrol, or hydrated by epoxide hydrolase (EPHX1) to form dihydrodiols.

Experimental Protocols: Quantification of Urinary Phenanthrols

This compound is instrumental in the accurate quantification of phenanthrols in biological matrices, most commonly urine, to assess human exposure to PAHs. The following is a representative protocol for the analysis of urinary phenanthrols using gas chromatography-mass spectrometry (GC-MS), a common application for this internal standard.

Sample Preparation

-

Enzymatic Hydrolysis: To measure total phenanthrol concentration (both free and conjugated), urine samples (typically 1-5 mL) are first treated with β-glucuronidase and arylsulfatase to deconjugate the phase II metabolites. This is often performed overnight in an acetate buffer at approximately 37°C[3].

-

Internal Standard Spiking: A known amount of this compound solution is added to each sample prior to extraction. This accounts for analyte loss during sample preparation and variability in instrument response.

-

Extraction: The hydrolyzed sample is then subjected to an extraction procedure to isolate the phenanthrols from the complex urine matrix. This can be achieved through liquid-liquid extraction (LLE) with a solvent like hexane or through solid-phase extraction (SPE) using a C18 cartridge[4].

-

Derivatization: For GC-MS analysis, the hydroxyl group of the phenanthrols is often silylated to increase volatility and improve chromatographic peak shape. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]. The sample is heated to ensure complete derivatization.

Instrumental Analysis (GC-MS)

The derivatized extract is then analyzed by GC-MS. The instrument parameters are optimized to achieve separation of the different phenanthrol isomers and sensitive detection.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890 GC or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 90°C, ramped to 290°C. Specific ramps vary to optimize separation. |

| Carrier Gas | Helium at a constant flow rate |

| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 7000 series) |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance sensitivity and selectivity. |

| Monitored Ions | Specific m/z values for the derivatized phenanthrols and this compound are monitored. |

The concentration of each phenanthrol isomer is calculated by comparing the peak area of the native analyte to the peak area of the this compound internal standard and referencing a calibration curve.

Analytical Workflow Diagram

Biological Activity and Significance

While this compound is biologically inert and used for analytical purposes, its non-deuterated counterpart, 4-phenanthrol, is a biologically relevant molecule. As a metabolite of phenanthrene, its presence and concentration in biological fluids are direct indicators of exposure to PAHs from sources such as tobacco smoke, vehicle exhaust, and grilled foods.

The metabolism of PAHs is a double-edged sword. While hydroxylation is generally a detoxification step that prepares the compound for excretion, the metabolic process can also lead to the formation of highly reactive diol epoxides, which are known to be mutagenic and carcinogenic. Therefore, studying the profile of various phenanthrene metabolites, including 4-phenanthrol, can provide insights into an individual's metabolic phenotype and potential susceptibility to the adverse health effects of PAH exposure.

Furthermore, some studies have investigated the broader biological activities of phenanthrenes, which include cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects. For instance, 9-phenanthrol, an isomer of 4-phenanthrol, has been identified as an inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel, suggesting that phenanthrene derivatives can have specific molecular targets. However, the specific signaling pathways modulated by 4-phenanthrol are less well-characterized. The formation of phenanthrene quinones from hydroxyphenanthrenes has been linked to the generation of reactive oxygen species (ROS), suggesting a role in oxidative stress-related cellular damage.

Conceptual Pathway: PAH Metabolites and Oxidative Stress

Conclusion

This compound serves as an indispensable tool for researchers in toxicology, environmental health, and pharmacology. Its use as an internal standard enables the reliable quantification of 4-phenanthrol and other PAH metabolites, providing valuable data for assessing human exposure to these environmental contaminants and for studying their metabolic pathways. Understanding the role and analysis of these metabolites is crucial for advancing our knowledge of PAH-related health risks and for the development of potential preventative and therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

Synthesis and Isotopic Purity of 4-Phenanthrol-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Phenanthrol-d9. This deuterated analog of 4-phenanthrol serves as a valuable internal standard in mass spectrometry-based quantitative analyses, particularly in metabolomics and pharmacokinetic studies. The introduction of deuterium atoms allows for differentiation from the endogenous, unlabeled compound, ensuring accurate quantification.

Synthetic Approach

The synthesis of this compound can be achieved through a robust two-step process. The first step involves the synthesis of the unlabeled 4-phenanthrol scaffold. The subsequent and critical step is the deuteration of this scaffold via a heterogeneous metal-catalyzed hydrogen-deuterium (H-D) exchange in the presence of a deuterium source.

Synthesis of 4-Phenanthrol

The synthesis of the unlabeled precursor, 4-phenanthrol, can be accomplished starting from 4-oxo-1,2,3,4-tetrahydrophenanthrene. The procedure involves a bromination reaction followed by elimination to yield the aromatic phenanthrol.

Deuteration of 4-Phenanthrol

The deuteration of 4-phenanthrol to obtain this compound is achieved through a heterogeneous catalysis method, which is effective for the perdeuteration of aromatic compounds. This method offers high deuterium incorporation under relatively mild conditions.

Experimental Protocols

Synthesis of 4-Phenanthrol

Materials:

-

4-oxo-1,2,3,4-tetrahydrophenanthrene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate

-

Phosphorus pentoxide (P₂O₅)

-

600 Watt Quartzlite lamp

Procedure:

-

In a 1000 mL 3-neck flask equipped with a magnetic stirrer and a reflux condenser with a nitrogen inlet, add 400 mL of carbon tetrachloride.

-

To the flask, add 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 g of N-bromosuccinimide.

-

Illuminate the reaction mixture with a 600-watt Quartzlite lamp for 6 hours.

-

After 6 hours, add an additional 2.0 g of N-bromosuccinimide and reflux the reaction for 1 hour.

-

Cool the reaction to room temperature and filter the solids. Wash the solids with carbon tetrachloride and air dry.

-

Recrystallize the crude product from 220 mL of ethyl acetate.

-

Filter the recrystallized solid, wash with several portions of warm water, and dry in vacuo in the presence of P₂O₅ to yield 4-phenanthrol.[1]

Synthesis of this compound

Materials:

-

4-Phenanthrol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (10% Pd/C)

-

Aluminum powder

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 4-phenanthrol (0.3 mmol), 10% Pd/C (3 mol%), and aluminum powder (100 mg).

-

Add 1.5 mL of deuterium oxide (D₂O) to the vessel.

-

Seal the vessel and sonicate the mixture for 1 hour to ensure proper dispersion of the catalyst.

-

Place the reaction vessel in a microwave reactor and heat to 120 °C for 1 hour.[2]

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by flash column chromatography on silica gel.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the degree of deuterium incorporation by observing the disappearance or reduction in the intensity of proton signals in the aromatic region.

Protocol:

-

Prepare a solution of the deuterated 4-phenanthrol in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay for accurate integration.

-

The percentage of deuterium incorporation at each position is calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a non-exchangeable proton in the molecule if one exists.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive technique used to determine the isotopic distribution of the deuterated product.

Protocol:

-

Prepare a dilute solution of the this compound sample.

-

Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer.[3][4]

-

The mass spectrum will show a distribution of isotopologues (d0 to d9). The relative abundance of the [M+9] ion corresponding to the fully deuterated product is used to determine the isotopic enrichment.

Data Presentation

The quantitative data for the synthesis and analysis of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| Synthesis of 4-Phenanthrol | ||

| Starting Material | 4-oxo-1,2,3,4-tetrahydrophenanthrene | [1] |

| Yield | 32.25% | |

| Melting Point | 114-116 °C | |

| Synthesis of this compound | ||

| Starting Material | 4-Phenanthrol | |

| Deuteration Method | Pd/C-Al-D₂O with microwave | |

| Expected Yield | >90% | |

| Isotopic Purity Analysis | ||

| Method 1 | ¹H NMR Spectroscopy | |

| Method 2 | High-Resolution Mass Spectrometry | |

| Expected Isotopic Purity | >98% d9 |

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on available instrumentation and specific experimental requirements. Careful handling of reagents and adherence to laboratory safety protocols are essential.

References

The Definitive Guide to 4-Phenanthrol-d9 as a Deuterated Internal Standard in Bioanalytical Studies

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of drug metabolism and toxicology, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive overview of 4-Phenanthrol-d9, a deuterated analog of 4-hydroxyphenanthrene, and its application as an internal standard in mass spectrometry-based bioanalysis.

Introduction to Deuterated Internal Standards

Deuterium-labeled compounds are ideal internal standards for mass spectrometry because they exhibit nearly identical physicochemical properties to their non-deuterated counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time. However, their increased mass allows for clear differentiation by a mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is considered a gold-standard quantification technique.

This compound serves as an exemplary internal standard for the analysis of 4-hydroxyphenanthrene, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a common environmental pollutant. Monitoring its metabolites is crucial for assessing human exposure and understanding the associated health risks.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use.

| Property | Value |

| Chemical Name | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol |

| Synonyms | 4-Phenanthrenol-d9; 4-Hydroxyphenanthrene-d9 |

| CAS Number | 922510-21-2 |

| Molecular Formula | C₁₄HD₉O |

| Molecular Weight | 203.28 g/mol |

| Appearance | Not specified (typically a solid) |

| Storage | 2-8°C Refrigerator |

Synthesis of Deuterated Phenanthrols

Caption: A generalized workflow for the synthesis of deuterated aromatic compounds.

Application in the Quantification of Phenanthrol Isomers

This compound is primarily utilized as an internal standard for the quantitative analysis of phenanthrol isomers in biological samples, most commonly urine. This is a critical application in human biomonitoring studies to assess exposure to PAHs from sources such as tobacco smoke, air pollution, and contaminated food.

Analytical Principle: Isotope Dilution Mass Spectrometry

The core principle of using this compound is isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the analytical process. The sample is then subjected to various preparation steps, including hydrolysis, extraction, and derivatization. During analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the native phenanthrol and the deuterated internal standard are detected. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the native phenanthrol in the original sample can be accurately determined, as any loss during sample processing will affect both the analyte and the standard proportionally.

Caption: Workflow for the quantification of phenanthrols using a deuterated internal standard.

Experimental Protocols

The following sections provide a detailed, generalized methodology for the analysis of phenanthrols in human urine using this compound as an internal standard. These protocols are based on established methods in the scientific literature.[1][2][3]

Sample Preparation

-

Sample Collection and Storage : Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis.

-

Internal Standard Spiking : Thaw urine samples to room temperature. To a 1 mL aliquot of urine, add a known amount of this compound solution (e.g., in methanol or acetonitrile).

-

Enzymatic Hydrolysis : To deconjugate the phenanthrol glucuronides and sulfates, add 1 mL of a β-glucuronidase/aryl sulfatase solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).[2][3] Incubate the mixture overnight (16-18 hours) in a water bath at 37°C.

-

Solid-Phase Extraction (SPE) :

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the phenanthrols and the internal standard with a suitable organic solvent (e.g., methanol or ethyl acetate).

-

-

Derivatization (for GC-MS analysis) :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to form trimethylsilyl (TMS) derivatives.

-

Instrumental Analysis

The following tables summarize typical parameters for GC-MS and LC-MS/MS analysis.

Table 1: Typical GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent or equivalent |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Specific m/z values for native and deuterated phenanthrol-TMS derivatives |

Table 2: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | Waters, Sciex, or equivalent |

| Column | C18 or Phenyl-Hexyl, e.g., 2.1 x 100 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-product ion pairs for native and deuterated phenanthrols |

Quantitative Data and Method Performance

The use of this compound allows for the development of robust and sensitive analytical methods. The following table summarizes typical performance characteristics reported in the literature for the analysis of hydroxylated PAHs, including phenanthrols.

Table 3: Typical Method Performance Characteristics

| Parameter | Typical Value Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/L |

| Limit of Quantification (LOQ) | 0.3 - 30 ng/L |

| Recovery | 80 - 120% |

| Precision (RSD) | < 15% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 4-hydroxyphenanthrene in complex biological matrices. Its use within an isotope dilution mass spectrometry framework provides a robust methodology for human biomonitoring studies, enabling researchers to assess exposure to polycyclic aromatic hydrocarbons with high confidence. The detailed protocols and performance characteristics outlined in this guide serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Phenanthrol-d9 in Polycyclic Aromatic Hydrocarbon (PAH) Analysis: An In-depth Technical Guide

This guide provides a comprehensive overview of the application of 4-Phenanthrol-d9 as an internal standard in the analytical determination of Polycyclic Aromatic Hydrocarbons (PAHs) and their metabolites. Designed for researchers, analytical scientists, and professionals in drug development, this document details the principles of its use, experimental methodologies, and data interpretation, emphasizing its critical role in ensuring analytical accuracy and precision.

Introduction: The Imperative for Isotope Dilution in PAH Analysis

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials. Many PAHs are potent mutagens and carcinogens, making their accurate quantification in environmental and biological samples a public health priority. However, the analysis of PAHs is challenging due to complex sample matrices and potential analyte loss during sample preparation.

To overcome these challenges, the isotope dilution technique, employing stable isotope-labeled internal standards, is the gold standard. Deuterated standards, such as this compound, are ideal for this purpose. They are chemically identical to their native counterparts but have a different mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows them to be distinguished by a mass spectrometer (MS). By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, and analysis can be precisely corrected, a principle that significantly enhances the accuracy and reliability of the results.

This compound is the deuterated analog of 4-hydroxyphenanthrene, a phenolic metabolite of phenanthrene. While parent PAHs are of interest, their hydroxylated metabolites (OH-PAHs or PAHols) are crucial biomarkers for assessing recent human exposure, as they are the products of metabolic detoxification pathways. Therefore, this compound finds its primary and most critical application in the biomonitoring of PAH exposure through the quantification of hydroxylated metabolites in biological matrices like urine.

Core Application: Biomonitoring of Hydroxylated PAH Metabolites

The measurement of urinary OH-PAHs is a widely accepted non-invasive method to assess the internal dose of PAH exposure in humans. Phenanthrene, the simplest PAH with a bay region, is often studied, and its phenolic metabolites (phenanthrols) are considered key detoxification products. The accurate quantification of these metabolites, such as 1-, 2-, 3-, and 4-hydroxyphenanthrene, provides valuable data for epidemiological studies and risk assessment.

This compound serves as an ideal internal standard for the analysis of 4-hydroxyphenanthrene and can also be used in methods analyzing a broader suite of phenanthrols and other OH-PAHs. Its structural similarity ensures that it behaves almost identically to the native analytes throughout the entire analytical procedure.

Metabolic Pathway of Phenanthrene

The following diagram illustrates the metabolic conversion of the parent PAH, phenanthrene, into its hydroxylated metabolites. This compound acts as a tracer for these metabolites during analysis.

Experimental Protocol: Quantification of Phenanthrols in Human Urine

This section details a representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of phenanthrols, using this compound as an internal standard. The protocol involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and instrumental analysis.

Sample Preparation and Extraction

-

Internal Standard Spiking: To a 5 mL urine sample, add 50 µL of the this compound internal standard solution (concentration is typically optimized based on expected analyte levels, e.g., 100 ng/mL).

-

Enzymatic Hydrolysis: Since PAH metabolites are excreted in urine primarily as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is required to release the free hydroxylated forms.

-

Add 2 mL of a pH 5.0 acetate buffer.

-

Add approximately 5000 units of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate the mixture in a shaking water bath at 37°C for 16 hours (overnight).

-

-

Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes.

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 8 mL of dichloromethane.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Hydroxylated PAHs are polar and require derivatization to improve their volatility and chromatographic properties for GC analysis. Silylation is a common technique.

-

Reconstitute the dried extract in 50 µL of pyridine.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 1 hour.

-

After cooling to room temperature, the sample is ready for GC-MS injection.

Instrumental Analysis: GC-MS

The trimethylsilyl (TMS) ethers of the phenanthrols are analyzed using a GC system coupled to a mass spectrometer, typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation: Method Performance

The use of this compound ensures high-quality quantitative data. The tables below summarize typical instrument parameters and performance metrics for this type of analysis, compiled from established methods for OH-PAHs.

Table 1: Typical GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) - TMS derivatives | |

| 4-Phenanthrol-TMS | Quantifier: 266, Qualifier: 251 |

| This compound-TMS | Quantifier: 275, Qualifier: 260 |

Table 2: Representative Method Performance Data for OH-PAH Analysis

| Analyte (as TMS-ether) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Average Recovery (%) |

| 1-Hydroxyphenanthrene | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 110 |

| 2-Hydroxyphenanthrene | 0.5 - 2.0 | 1.5 - 6.0 | 88 - 112 |

| 3-Hydroxyphenanthrene | 0.4 - 1.8 | 1.2 - 5.5 | 90 - 108 |

| 4-Hydroxyphenanthrene | 0.6 - 2.5 | 1.8 - 7.5 | 83 - 105 |

Note: Data are representative values based on similar validated methods for OH-PAHs in urine. Actual performance must be validated in the laboratory.

Visualization of the Analytical Workflow

The following diagram provides a visual representation of the complete analytical workflow, from sample collection to data analysis, highlighting the crucial step where this compound is introduced.

Conclusion

This compound is an indispensable tool for the accurate and reliable analysis of hydroxylated PAH metabolites, particularly phenanthrols, in complex biological matrices. Its use as an internal standard within an isotope dilution GC-MS method allows for the confident correction of analyte loss during sample preparation, leading to high-quality data essential for human biomonitoring, exposure science, and toxicological research. The methodologies and performance characteristics outlined in this guide provide a robust framework for laboratories aiming to implement sensitive and precise methods for PAH metabolite quantification.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Phenanthrols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated phenanthrols. The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the properties of these aromatic alcohols, offering unique advantages in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows to facilitate a deeper understanding of these compounds.

Core Physicochemical Properties: A Comparative Analysis

The introduction of deuterium into the phenanthrol scaffold can modulate its physical and chemical properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2] This seemingly subtle change can lead to measurable differences in properties such as melting point, boiling point, acidity (pKa), and solubility.

Below is a compilation of available quantitative data for non-deuterated and deuterated phenanthrols. It is important to note that specific data for deuterated phenanthrols is sparse in publicly available literature, with the exception of highly deuterated 3-phenanthrol. The presented data for deuterated compounds, where not explicitly found, are inferred based on established principles of isotopic effects.

Table 1: Comparative Physicochemical Properties of Phenanthrols and Deuterated Analogues

| Property | 3-Phenanthrol | 3-Phenanthrol-d9 | 9-Phenanthrol | Expected Change with Deuteration |

| Molecular Formula | C₁₄H₁₀O[3] | C₁₄HD₉O[4] | C₁₄H₁₀O[5] | Increase in mass |

| Molecular Weight | 194.23 g/mol | 203.28 g/mol | 194.23 g/mol | Increases by ~1.006 Da per deuterium atom |

| Melting Point | 115-117 °C | 92-94 °C | 139-143 °C | May increase or decrease depending on changes in crystal packing and intermolecular interactions |

| Boiling Point | 412.5 °C (predicted) | 404.5 °C at 760 mmHg | Not available | Generally, a slight increase is expected due to increased mass and van der Waals forces |

| Density | Not available | 1.302 g/cm³ | Not available | Expected to be slightly higher than the non-deuterated counterpart |

| pKa | Not available | Not available | Not available | Expected to be slightly higher (less acidic) for O-deuteration due to the stronger O-D bond |

| LogP | 3.6 (predicted) | 3.698 | 3.6 (predicted) | Minimal change expected |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Deuteration can lead to slight changes in solubility, with some studies showing increased solubility for certain deuterated compounds |

Isotopic Effects on Chemical Characteristics

Acidity (pKa)

Metabolic Stability: The Kinetic Isotope Effect

One of the most significant consequences of deuteration in a drug development context is the alteration of metabolic pathways. The cytochrome P450 (CYP) enzyme system, responsible for the metabolism of many xenobiotics, often catalyzes reactions involving the cleavage of C-H bonds. By replacing a C-H bond at a metabolic "soft spot" with a stronger C-D bond, the rate of metabolism at that position can be significantly reduced. This is known as the deuterium kinetic isotope effect. For reactions involving C-H bond cleavage, the rate for the hydrogen-containing compound can be 6-10 times faster than for its deuterated counterpart. This can lead to a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved pharmacokinetic profile of a drug candidate.

Experimental Protocols

Synthesis of Deuterated Phenanthrols

Specific protocols for the synthesis of deuterated phenanthrols are not widely published. However, general methods for the deuteration of aromatic compounds can be adapted.

General Protocol for H-D Exchange Catalyzed by a Metal Catalyst:

This protocol describes a general method for introducing deuterium into aromatic rings.

-

Reaction Setup : In a sealed reaction vessel, combine the non-deuterated phenanthrol, a suitable solvent, a metal catalyst (e.g., palladium on carbon), and a deuterium source.

-

Deuterium Source : Deuterated water (D₂O) or deuterium gas (D₂) are common deuterium sources.

-

Heating : The reaction mixture is heated to a temperature typically ranging from 80°C to 200°C. The optimal temperature will depend on the specific phenanthrol isomer and the desired degree of deuteration.

-

Reaction Time : The reaction is allowed to proceed for several hours to days, with the progress monitored by techniques such as NMR or mass spectrometry.

-

Work-up and Purification : After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude deuterated phenanthrol is then purified using standard techniques such as column chromatography or recrystallization.

A plausible synthetic route for a deuterated phenanthrol is visualized below.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Phenanthrol | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenanthrol-d9 | Isotope-Labeled Compounds | 922510-20-1 | Invivochem [invivochem.com]

- 5. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-Phenanthrol-d9: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Phenanthrol-d9, a deuterated analog of 4-hydroxyphenanthrene. Due to the limited availability of specific experimental data for this isotopically labeled compound, this document outlines the expected properties based on the known characteristics of its parent compounds and the general effects of deuteration. Furthermore, it details robust experimental protocols for researchers to determine these critical parameters in a laboratory setting.

Core Concepts: Understanding this compound

This compound is the deuterated form of 4-hydroxyphenanthrene, where nine hydrogen atoms on the phenanthrene ring have been replaced with deuterium.[1] Its molecular formula is C₁₄HD₉O with a molecular weight of approximately 203.28 g/mol .[1] This isotopic substitution is often employed in drug development to alter metabolic pathways and enhance pharmacokinetic profiles through the kinetic isotope effect.[2][3][4]

The physicochemical properties of this compound are primarily dictated by the phenanthrene backbone and the hydroxyl group, with subtle but potentially significant modulations introduced by deuteration.

Predicted Solubility Profile

Phenanthrene is known to be nearly insoluble in water but soluble in various organic solvents. The introduction of a hydroxyl group to form 4-hydroxyphenanthrene increases the molecule's polarity, which is expected to enhance its solubility in more polar organic solvents compared to phenanthrene.

Deuteration is not expected to dramatically alter the fundamental solubility of the molecule. However, subtle effects on properties like pKa and lipophilicity (logP) have been observed in other deuterated aromatic compounds. It is generally anticipated that this compound will exhibit a solubility profile similar to 4-hydroxyphenanthrene.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding, but the large hydrophobic phenanthrene ring limits solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | Good dipole-dipole interactions with the polar hydroxyl group and sufficient nonpolar character. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle; the aromatic core of phenanthrol interacts favorably with aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | The polarity of the hydroxyl group limits solubility in highly nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Offers a balance of polarity to interact with the hydroxyl group and nonpolar character for the aromatic rings. |

Anticipated Stability

The chemical stability of this compound is expected to be comparable to that of 4-hydroxyphenanthrene under standard laboratory conditions. The non-deuterated analog is generally stable when stored as a solid under recommended conditions (cool, dry, dark).

The key differentiating factor for the deuterated compound is its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. For this compound, this could translate to a reduced rate of oxidation or other metabolic transformations at the deuterated positions, potentially leading to a longer biological half-life.

Experimental Protocols

To empower researchers to ascertain the precise physicochemical properties of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

This method is considered the gold standard for determining the solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol 2: Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and incubate at an elevated temperature.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature (e.g., 60 °C) in the dark.

-

Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber with a specified lux and UV intensity).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating analytical method (e.g., HPLC with a diode-array detector or LC-MS) to quantify the remaining amount of this compound and detect any degradation products.

-

Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizing the Workflow

The following diagram illustrates the logical workflow for characterizing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Characterization.

This comprehensive approach, combining inferred properties with robust experimental protocols, provides a solid foundation for researchers and drug development professionals working with this compound. By following these guidelines, the critical physicochemical parameters of this deuterated compound can be reliably determined, facilitating its advancement in research and development pipelines.

References

Commercial availability and suppliers of 4-Phenanthrol-d9

An In-depth Whitepaper on the Commercial Availability, Synthesis, and Application of a Key Deuterated Internal Standard

This technical guide provides comprehensive information on 4-Phenanthrol-d9, a deuterated analog of the phenanthrene metabolite 4-hydroxyphenanthrene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document details its commercial availability, physicochemical properties, a plausible synthetic route, and its primary application as an internal standard in mass spectrometry-based analytical methods.

Commercial Availability and Suppliers

This compound (CAS No. 922510-21-2) is available as a research-grade chemical from several specialized suppliers. It is primarily used as an internal standard for the quantification of polycyclic aromatic hydrocarbon (PAH) metabolites in biological and environmental samples.

Below is a summary of key suppliers:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Pharmaffiliates | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |

| Santa Cruz Biotechnology | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |

| MedchemExpress | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |

| LGC Standards | This compound | 922510-21-2 | C₁₄HD₉O | 203.28 |

Note: Availability and product codes may vary. Users should consult the respective supplier's website for current information.

Physicochemical and Quality Specifications

While a specific Certificate of Analysis may vary by supplier and batch, the following table summarizes the typical quantitative data and specifications for this compound. These values are critical for its use as a reliable internal standard in quantitative analysis.

| Parameter | Typical Specification | Method |

| Appearance | White to off-white solid | Visual |

| Molecular Formula | C₁₄HD₉O | - |

| Molecular Weight | 203.28 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, ¹H-NMR |

| Isotopic Purity (d₉) | ≥98% | Mass Spectrometry |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry / NMR |

| Unlabeled (d₀) Content | <0.5% | Mass Spectrometry |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | - |

Proposed Synthesis of this compound

A detailed, proprietary synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic compounds. The following multi-step synthesis is proposed:

Experimental Protocol: Proposed Synthesis

-

Bromination of Phenanthrene-d10: Commercially available Phenanthrene-d10 is subjected to electrophilic aromatic substitution to introduce a bromine atom. This reaction typically uses a bromine source (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) in an inert solvent. The reaction mixture is stirred at room temperature, followed by workup to isolate the brominated phenanthrene-d9.

-

Hydroxylation of Bromo-phenanthrene-d9: The resulting bromo-phenanthrene-d9 can be converted to the corresponding phenanthrol-d9 via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction (e.g., Buchwald-Hartwig amination conditions adapted for hydroxylation). This step requires careful control of reaction conditions to achieve regioselectivity for the 4-position.

-

Purification: The crude this compound is purified using column chromatography on silica gel, followed by recrystallization to yield the final product with high chemical and isotopic purity.

Application in Analytical Methods

The primary application of this compound is as an internal standard for the isotope dilution method in quantifying PAH metabolites in complex biological matrices like urine.[1] Its deuterated nature ensures it co-elutes with the native analyte (4-phenanthrol) but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Urinary Hydroxyphenanthrenes using GC-MS

This protocol provides a detailed workflow for the analysis of 4-hydroxyphenanthrene in urine samples.

-

Sample Preparation:

-

Spiking: To a 1 mL urine sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to deconjugate the phase II metabolites. Incubate the mixture at 37°C for several hours or overnight.

-

Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix.

-

Derivatization: Evaporate the solvent and derivatize the hydroxyl groups with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance for GC analysis.

-

-

Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) for high sensitivity.

-

Ions to Monitor:

-

4-Phenanthrol (derivatized): Monitor the molecular ion and characteristic fragment ions.

-

This compound (derivatized): Monitor the corresponding ions with a +9 Da mass shift.

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of native 4-phenanthrol and a fixed concentration of this compound.

-

Calculate the concentration of 4-phenanthrol in the unknown samples by comparing the peak area ratio of the native analyte to the deuterated internal standard against the calibration curve.

-

Biological Significance and Signaling Pathways

4-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene in humans and other mammals is a complex process primarily mediated by cytochrome P450 (CYP) enzymes.

Metabolic Pathway of Phenanthrene

Phenanthrene is first oxidized by CYP enzymes to form arene oxides. These reactive intermediates can then undergo several transformations:

-

Epoxide Hydrolase Action: Epoxide hydrolase can convert the arene oxides to dihydrodiols.

-

Spontaneous Rearrangement: The arene oxides can rearrange to form phenols, including 1-, 2-, 3-, and 4-hydroxyphenanthrene.

The measurement of these hydroxylated metabolites, such as 4-hydroxyphenanthrene, in urine is a widely used method for biomonitoring human exposure to PAHs.

While specific signaling pathways directly modulated by 4-phenanthrol are not extensively characterized, studies on the broader class of PAH metabolites suggest potential biological activities. Exposure to PAHs and their metabolites has been associated with oxidative stress and inflammatory responses. For instance, some hydroxyphenanthrenes have been linked to an increase in biomarkers of oxidative stress (e.g., 8-oxodG) and inflammation (e.g., neutrophil-lymphocyte ratio) in adolescents.[2] These effects are likely mediated through complex interactions with cellular signaling cascades, although the precise role of 4-phenanthrol in these processes requires further investigation.

References

Safety data sheet and handling information for 4-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling information for 4-Phenanthrol-d9, a deuterated analog of 4-Phenanthrol. The information presented is essential for the safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterium-labeled form of 4-Phenanthrol, a metabolite of phenanthrene.[1] Key chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 |

| CAS Number | 922510-21-2 |

| Molecular Formula | C₁₄HD₉O |

| Molecular Weight | 203.28 g/mol |

| Appearance | Not specified, likely a solid |

| Storage Temperature | 2-8°C Refrigerator |

Hazard Identification and Safety Precautions

The safety data for this compound is best represented by its non-deuterated counterpart, 4-Hydroxyphenanthrene. According to the Safety Data Sheet from LGC Standards, 4-Hydroxyphenanthrene is classified as follows:

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) |

| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P264: Wash thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |

Safe Handling Protocol

The following workflow outlines the recommended procedure for handling this compound.

Storage Conditions

Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[2]

First-Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |

| Skin Contact | Wash with plenty of soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | Move person to fresh air. |

Accidental Release Measures

The following diagram illustrates the logical steps to take in the event of an accidental release.

Toxicological Information

Detailed toxicological studies on this compound are not available. The information for the parent compound, 4-Hydroxyphenanthrene, indicates it is harmful if swallowed.

Ecological Information

4-Hydroxyphenanthrene is very toxic to aquatic life with long-lasting effects.[3] Therefore, this compound should not be allowed to enter drains or the environment.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of phenanthrols in biological samples.[4]

General Protocol for Use as an Internal Standard

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve in a suitable solvent (e.g., toluene, methanol) to a known concentration.

-

Store the stock solution at the recommended temperature (2-8°C).

-

-

Sample Preparation:

-

To each sample and calibration standard, add a known and consistent volume of the this compound internal standard stock solution.

-

Proceed with the sample extraction and derivatization protocol as required for the specific analysis.

-

-

Data Analysis:

-

Monitor the characteristic ions for both the analyte (phenanthrols) and the internal standard (this compound) during mass spectrometry analysis.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the analyte concentration in the samples by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and the same amount of internal standard.

-

The use of a deuterated internal standard like this compound is advantageous as it has similar chemical and physical properties to the analyte, leading to comparable behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and instrument response.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Phenanthrols using 4-Phenanthrol-d9 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the quantitative analysis of 4-phenanthrol in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Phenanthrol-d9 as an internal standard. Phenanthrols are metabolites of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and their quantification is crucial for toxicological studies and human biomonitoring.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry assays, as it accurately corrects for analyte loss during sample preparation and variations in instrument response.

The protocol described herein is particularly relevant for the analysis of hydroxylated PAH metabolites in matrices such as urine, plasma, and tissue. Due to the polar nature of phenanthrols, a derivatization step is required to increase their volatility for GC-MS analysis.[2] This guide will focus on silylation, a common and effective derivatization technique.[1][2]

Principle of the Method

The method involves the extraction of 4-phenanthrol and the internal standard, this compound, from the biological matrix. For conjugated metabolites, an enzymatic hydrolysis step is employed. The extracted analytes are then derivatized to form more volatile trimethylsilyl (TMS) ethers. These derivatives are subsequently separated and detected by GC-MS operating in Selected Ion Monitoring (SIM) mode. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

4-Phenanthrol

-

This compound (Internal Standard)

-

-

Enzymes (for urine analysis):

-

β-glucuronidase/arylsulfatase

-

-

Solvents (HPLC or GC grade):

-

Methanol

-

Acetonitrile

-

Hexane

-

Dichloromethane

-

Ethyl acetate

-

-

Reagents:

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

Solid Phase Extraction (SPE) Cartridges:

-

C18 or similar reversed-phase cartridges

-

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-phenanthrol and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the 4-phenanthrol primary stock solution in methanol to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol. The optimal concentration should be determined during method development.

Sample Preparation (Urine)

-

Enzymatic Hydrolysis:

-

To 1 mL of urine sample in a glass tube, add 50 µL of the this compound internal standard working solution.

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex and incubate at 37°C for 16-18 hours.[3]

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.

-

Elute the analytes with 5 mL of methanol or ethyl acetate.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of dichloromethane.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters